LEM-14-1189

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

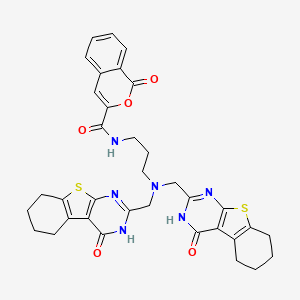

C35H34N6O5S2 |

|---|---|

Molecular Weight |

682.8 g/mol |

IUPAC Name |

N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide |

InChI |

InChI=1S/C35H34N6O5S2/c42-30(23-16-19-8-1-2-9-20(19)35(45)46-23)36-14-7-15-41(17-26-37-31(43)28-21-10-3-5-12-24(21)47-33(28)39-26)18-27-38-32(44)29-22-11-4-6-13-25(22)48-34(29)40-27/h1-2,8-9,16H,3-7,10-15,17-18H2,(H,36,42)(H,37,39,43)(H,38,40,44) |

InChI Key |

YLIXLTMOWMXIPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN(CCCNC(=O)C4=CC5=CC=CC=C5C(=O)O4)CC6=NC7=C(C8=C(S7)CCCC8)C(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LEM-14-1189

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEM-14-1189 is a small molecule inhibitor targeting the Nuclear SET Domain-containing (NSD) family of histone-lysine methyltransferases. As a derivative of the NSD2-specific inhibitor LEM-14, this compound exhibits a broader inhibitory profile against NSD1, NSD2, and NSD3.[1] These enzymes are crucial regulators of chromatin structure and gene expression, and their aberrant activity is strongly implicated in the pathogenesis of various cancers, most notably multiple myeloma. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the downstream consequences of NSD inhibition, and detailed experimental methodologies relevant to its characterization.

Core Mechanism of Action: Inhibition of NSD Family Histone Methyltransferases

This compound functions as a direct inhibitor of the enzymatic activity of the NSD family of proteins. These enzymes catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to specific lysine (B10760008) residues on histone tails, primarily histone H3 at lysine 36 (H3K36). The primary molecular consequence of this compound's action is the prevention of H3K36 methylation, leading to alterations in chromatin structure and gene expression.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the catalytic SET domains of NSD1, NSD2, and NSD3 has been determined through in vitro histone methyltransferase (HMT) assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (μM) |

| NSD1 | 418 |

| NSD2 | 111 |

| NSD3 | 60 |

Data sourced from Shen Y, et al. (2019).[1]

Downstream Signaling and Cellular Consequences of NSD Inhibition

The inhibition of NSD enzymes by this compound initiates a cascade of molecular events that ultimately impact cellular phenotype, particularly in cancer cells dependent on NSD activity. The overexpression of NSD2, for instance, is a hallmark of t(4;14) multiple myeloma and is associated with a global increase in H3K36 dimethylation (H3K36me2).

Epigenetic Reprogramming

By blocking NSD activity, this compound is predicted to reverse the aberrant H3K36me2 patterns observed in NSD-driven cancers. This leads to a more "open" chromatin state at certain gene loci and can influence the recruitment of other chromatin-modifying complexes, thereby altering the transcriptional landscape of the cell.

Caption: Inhibition of NSD enzymes by this compound prevents H3K36 methylation.

Impact on Oncogenic Pathways in Multiple Myeloma

In the context of multiple myeloma, NSD2 overexpression drives an oncogenic program. Inhibition of NSD2 by this compound is expected to counteract these effects.

Caption: this compound's impact on the NSD2-driven oncogenic pathway in multiple myeloma.

Experimental Protocols

The following section details a generalized experimental protocol for an in vitro Histone Methyltransferase (HMT) assay, which is the standard method for determining the IC50 values of inhibitors like this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by an NSD enzyme.

Materials:

-

Recombinant NSD1, NSD2, or NSD3 enzyme

-

Histone H3 substrate (full-length or peptide)

-

S-[methyl-3H]-adenosyl-L-methionine (Radiolabeled SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, recombinant NSD enzyme, and the histone H3 substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiation of Reaction: Start the reaction by adding radiolabeled SAM to each well.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Substrate Capture: Transfer the reaction mixtures to a filter plate to capture the precipitated, radiolabeled histone substrate.

-

Washing: Wash the filter plate multiple times with 10% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled SAM.

-

Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

Caption: Workflow for the in vitro Histone Methyltransferase (HMT) assay.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the NSD family of histone methyltransferases. Its inhibitory action on NSD1, NSD2, and NSD3 provides a tool to investigate the downstream consequences of altered H3K36 methylation in various physiological and pathological contexts, particularly in cancers such as multiple myeloma. Further research is warranted to elucidate the full therapeutic potential of targeting this epigenetic pathway.

References

An In-Depth Technical Guide to LEM-14-1189: A Novel Inhibitor of the NSD Family of Histone Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEM-14-1189 is a derivative of the parent compound LEM-14, identified as a small molecule inhibitor of the Nuclear receptor SET Domain-containing (NSD) family of histone lysine (B10760008) methyltransferases (HMTases). These enzymes, particularly NSD1, NSD2, and NSD3, are crucial regulators of chromatin structure and gene expression, primarily through the di-methylation of histone H3 at lysine 36 (H3K36me2). Dysregulation of NSD enzyme activity is strongly implicated in the pathogenesis of various cancers, most notably multiple myeloma, making them attractive targets for therapeutic intervention. This compound serves as a valuable chemical probe for elucidating the biological functions of the NSD family and represents a foundational tool for the development of more potent and selective anticancer agents. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action, effects on signaling pathways, and relevant experimental methodologies.

Chemical Structure and Properties

While the definitive chemical structure of this compound is not publicly disclosed in the primary literature, key chemical and physical properties have been reported. This information is crucial for its application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₃₄N₆O₅S₂ | [1] |

| Molecular Weight | 682.81 g/mol | [1] |

| CAS Number | 2987501-17-5 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for short-term and -80°C for long-term |

Biological Activity and Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of the NSD family of histone methyltransferases.

Target Profile and Potency

This compound displays differential inhibitory activity against the three main NSD family members, with a preference for NSD3 and NSD2 over NSD1. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Table 2: In Vitro Inhibitory Activity of this compound against NSD Family Enzymes

| Target Enzyme | IC₅₀ (µM) | Reference |

| NSD1 | 418 | [2] |

| NSD2 | 111 | [2] |

| NSD3 | 60 | [2] |

Mechanism of Action

The NSD enzymes catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 36 on histone H3. This modification, H3K36me2, is predominantly associated with actively transcribed regions of the genome and plays a critical role in regulating gene expression.

By inhibiting NSD enzymes, this compound reduces the global levels of H3K36me2. This epigenetic alteration leads to a cascade of downstream effects on chromatin structure and gene transcription, ultimately impacting cell proliferation, differentiation, and survival in cancer cells where NSD proteins are overexpressed or hyperactive.

Signaling Pathways

The inhibition of NSDs by this compound perturbs several critical cancer-related signaling pathways that are influenced by H3K36 methylation. The primary mechanism involves the alteration of gene expression programs controlled by the NSDs.

Caption: Mechanism of action of this compound on NSD-mediated signaling pathways.

Regulation of Gene Expression

NSD-mediated H3K36me2 is generally associated with a transcriptionally active chromatin state. In cancer, aberrant NSD activity leads to the inappropriate expression of oncogenes and repression of tumor suppressor genes. Inhibition by this compound can, therefore, reverse these pathogenic gene expression patterns.

Crosstalk with Other Signaling Pathways

-

NF-κB Pathway: NSD1 has been shown to methylate the RelA subunit of NF-κB, leading to its activation. NSD2 can also directly activate NF-κB and enhance the expression of its target genes. By inhibiting NSDs, this compound may attenuate pro-survival NF-κB signaling.

-

Wnt/β-catenin Pathway: NSD1 can activate the Wnt/β-catenin signaling pathway, which is crucial for the proliferation of certain cancer cells. Inhibition of NSD1 could potentially suppress this pathway.

-

KRAS Pathway: In lung cancer, NSD2-mediated H3K36me2 has been shown to support KRAS-driven transcriptional programs. Therefore, this compound may have therapeutic potential in KRAS-mutant cancers.

Experimental Protocols

The following sections provide generalized protocols for assessing the activity of NSD inhibitors like this compound. Specific parameters may require optimization based on the experimental setup.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant NSD proteins.

Workflow Diagram:

Caption: General workflow for an in vitro Histone Methyltransferase (HMT) assay.

Methodology:

-

Reaction Setup: In a microplate, combine the recombinant NSD enzyme (e.g., NSD2), histone H3 substrate (full-length or peptide), and varying concentrations of this compound in an appropriate assay buffer.

-

Initiation: Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM), which can be radioactively labeled (e.g., ³H-SAM) or unlabeled, depending on the detection method.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination: Stop the reaction, for example, by adding trichloroacetic acid or by spotting the mixture onto filter paper.

-

Detection:

-

Radiometric: If using ³H-SAM, quantify the incorporation of the radioactive methyl group into the histone substrate using a scintillation counter.

-

ELISA-based: Use an antibody specific for H3K36me2 to detect the product formation through a colorimetric or fluorescent readout.

-

-

Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.

Cellular Assay for H3K36 Dimethylation

This assay evaluates the ability of this compound to inhibit NSD activity within a cellular context by measuring the levels of H3K36me2.

Workflow Diagram:

Caption: Workflow for a cellular assay to measure H3K36me2 levels.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a multiple myeloma cell line with t(4;14) translocation, which leads to NSD2 overexpression) and treat with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Histone Extraction: Lyse the cells and perform acid extraction to isolate the histone proteins.

-

Western Blotting:

-

Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for H3K36me2.

-

Use an antibody against total histone H3 as a loading control.

-

Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.

-

-

Quantification: Perform densitometry to quantify the band intensities. Normalize the H3K36me2 signal to the total H3 signal to determine the relative change in histone methylation upon treatment with this compound.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological roles of the NSD family of histone methyltransferases. Its ability to inhibit NSD enzymes and consequently reduce H3K36me2 levels provides a means to probe the downstream effects on cancer-related signaling pathways. While its potency is in the micromolar range, it serves as a crucial starting point for the design and synthesis of next-generation NSD inhibitors with improved efficacy and selectivity for clinical applications in oncology. Future research should focus on elucidating the precise binding mode of this compound to the NSD catalytic domain, which will be invaluable for structure-based drug design efforts. Furthermore, comprehensive in vivo studies are necessary to evaluate its pharmacokinetic properties and anti-tumor efficacy in preclinical cancer models.

References

Unveiling the In Vitro Targets of LEM-14-1189: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEM-14-1189 has emerged as a chemical probe for studying the biological functions of the Nuclear SET Domain (NSD) family of histone lysine (B10760008) methyltransferases. As a derivative of the NSD2 inhibitor LEM-14, this compound exhibits a broader inhibitory profile across the NSD family, making it a valuable tool for interrogating the roles of these epigenetic modifiers in health and disease. This technical guide provides a comprehensive overview of the in vitro biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and the relevant signaling pathways.

Core Biological Targets: The NSD Family of Histone Methyltransferases

In vitro studies have conclusively identified the primary biological targets of this compound as the catalytic SET domains of the NSD family of histone lysine methyltransferases: NSD1, NSD2, and NSD3.[1] These enzymes are crucial regulators of chromatin structure and gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 36 (H3K36). Dysregulation of NSD activity is implicated in various cancers, making them attractive targets for therapeutic development.

Quantitative Inhibition Data

The inhibitory activity of this compound against the NSD family has been quantified, revealing differential potency across the three members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | In Vitro IC50 (µM) |

| NSD1 | 418 |

| NSD2 | 111 |

| NSD3 | 60 |

| Data sourced from Shen, Y., Morishita, M., et al. (2019).[1] |

Experimental Protocols

The determination of the in vitro inhibitory activity of this compound against the NSD family was achieved through a robust biochemical assay. While the specific protocol from the primary citation is not publicly available in full detail, a generalized histone methyltransferase (HMT) assay protocol based on standard industry practices is provided below. This protocol is representative of the methods commonly used to assess the potency of HMT inhibitors.

Generalized In Vitro Histone Methyltransferase (HMT) Assay (Luminescence-Based)

This assay measures the activity of the HMT enzyme by quantifying the amount of S-adenosyl-L-homocysteine (SAH) produced during the methylation reaction.

Materials:

-

Recombinant human NSD1, NSD2, or NSD3 (catalytic domain)

-

Histone H3 substrate (full-length protein or peptide)

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

MTase-Glo™ Reagent

-

MTase-Glo™ Detection Solution

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 0.01% Tween-20)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the NSD enzyme and histone H3 substrate to their final concentrations in assay buffer.

-

Reaction Initiation:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the enzyme/substrate mix to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Reaction Termination and Signal Generation:

-

Add 5 µL of MTase-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining SAM.

-

Incubate for 30 minutes at room temperature.

-

-

Luminescence Detection:

-

Add 10 µL of MTase-Glo™ Detection Solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways

Inhibition of the NSD family of methyltransferases by this compound is expected to modulate several downstream signaling pathways that are known to be influenced by H3K36 methylation. The following diagrams illustrate the putative signaling cascades affected by NSD inhibition.

NSD-Mediated Transcriptional Regulation

The primary mechanism of action for NSD enzymes is the methylation of H3K36, which generally leads to a more open chromatin state and transcriptional activation of target genes. By inhibiting this process, this compound can lead to the silencing of genes regulated by the NSDs.

Putative Impact on Cancer-Related Signaling Pathways

The NSD family has been shown to regulate key oncogenic signaling pathways. Inhibition of NSDs by this compound may therefore have anti-cancer effects by modulating these pathways.

-

NF-κB Pathway: NSD1 has been shown to methylate the p65 subunit of NF-κB, leading to its activation.

-

Wnt/β-catenin Pathway: NSDs can regulate the expression of Wnt ligands and other components of this pathway.

-

STAT3 Pathway: NSD2 can methylate STAT3, promoting its activation.

Conclusion

This compound is a valuable chemical probe for the in vitro investigation of the NSD family of histone methyltransferases. Its differential inhibition of NSD1, NSD2, and NSD3 allows for a nuanced exploration of their individual and collective roles in gene regulation and cellular signaling. The data and protocols presented in this guide provide a foundational resource for researchers utilizing this compound to further elucidate the complex biology of these important epigenetic regulators. Future studies are warranted to explore the cellular and in vivo consequences of NSD inhibition by this compound.

References

LEM-14-1189 discovery and development history

An In-Depth Technical Guide to the Discovery and Development of LEM-14-1189

Introduction

This compound is a small molecule inhibitor of the Nuclear SET Domain (NSD) family of histone lysine (B10760008) methyltransferases. It is a derivative of the parent compound LEM-14, which was identified as a specific inhibitor of NSD2.[1][2] The NSD family, comprising NSD1, NSD2 (also known as MMSET or WHSC1), and NSD3 (also known as WHSC1L1), are critical regulators of chromatin and are implicated as oncoproteins in various cancers.[1][2] In particular, the overexpression of NSD2 due to the t(4;14)(p16.3;q32) translocation is associated with a poorer prognosis in multiple myeloma.[1][2] LEM-14 and its derivative, this compound, are considered valuable research tools for exploring the biology of NSD proteins and represent initial steps toward the development of therapeutic inhibitors for NSD-driven cancers.[1][2]

Discovery and Development History

The discovery of LEM-14 and its subsequent derivative this compound was first reported in 2019.[1][2] The research aimed to identify inhibitors of NSD2, a key therapeutic target in specific subtypes of multiple myeloma. LEM-14 was discovered as an inhibitor with specificity for NSD2.[1][2] Further chemical modification of LEM-14 led to the synthesis of this compound, which exhibited a broader inhibitory profile against the NSD family.[1][2]

Currently, this compound is positioned as a chemical probe for studying the functions of NSD proteins.[1][2] There is no publicly available information regarding its advancement into later-stage preclinical or clinical development. The focus in the field has also expanded to other NSD inhibitors, with some, such as KTX-1001, entering Phase I clinical trials for relapsed or refractory multiple myeloma.[3][4]

Mechanism of Action

This compound functions as an inhibitor of the enzymatic activity of the NSD family of histone methyltransferases. These enzymes catalyze the transfer of methyl groups to lysine residues on histone tails, a key post-translational modification that regulates gene expression. Specifically, NSD proteins are responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2).[5] This modification is generally associated with active chromatin and transcriptional elongation.

By inhibiting the catalytic SET domain of the NSD proteins, this compound is expected to decrease the levels of H3K36me2. In cancer cells where NSD proteins are overexpressed, this reduction in H3K36me2 can alter the expression of oncogenes and tumor suppressor genes, thereby impeding cancer cell growth and survival.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the cell nucleus.

Quantitative Data

The inhibitory activity of LEM-14 and this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Target | In Vitro IC50 (μM) |

| LEM-14 | NSD1 | Inactive |

| NSD2 | 132 | |

| NSD3 | Inactive | |

| This compound | NSD1 | 418 |

| NSD2 | 111 | |

| NSD3 | 60 |

Data sourced from Shen et al., 2019.[1][2]

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are described in the primary research publication. The general methodologies are outlined below.

In Vitro Histone Methyltransferase (HMT) Assay

The inhibitory activity of this compound against the NSD proteins was likely determined using an in vitro HMT assay. A typical protocol would involve:

-

Recombinant Enzyme: Purified, recombinant catalytic domains of human NSD1, NSD2, and NSD3 are used as the enzyme source.

-

Substrates: A histone H3 peptide or reconstituted nucleosomes serve as the methyl acceptor substrate. S-adenosyl-L-methionine (SAM) is used as the methyl donor. Often, a radiolabeled version of SAM ([3H]-SAM) is used for detection.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in a dilution series.

-

Reaction: The recombinant NSD enzyme is incubated with the histone substrate, [3H]-SAM, and varying concentrations of this compound in a reaction buffer.

-

Detection: After the reaction is stopped, the radiolabeled histone products are captured, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: High-level experimental workflow for this compound.

Conclusion

This compound is a first-generation inhibitor of the NSD family of histone methyltransferases, derived from the NSD2-specific inhibitor LEM-14. Its characterization has provided a chemical tool for investigating the biological roles of NSD proteins in health and disease, particularly in cancers such as multiple myeloma. While its potency is modest, the discovery of this compound and its parent compound has paved the way for the development of more potent and selective NSD inhibitors for potential therapeutic applications. Further research is necessary to fully elucidate the cellular effects of this compound and to explore its potential as a lead compound for drug development.

References

- 1. NSD2 as a Promising Target in Hematological Disorders [mdpi.com]

- 2. Identification of LEM-14 inhibitor of the oncoprotein NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NSD family proteins: Rising stars as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

Unraveling the Physicochemical Profile of a Novel Chemical Entity: A Technical Guide to Solubility and Stability Assessment

Introduction

The journey of a novel chemical entity from discovery to a viable product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, profoundly influencing bioavailability, formulation, storage, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies and best practices for determining the solubility and stability of a research compound, exemplified by the industrial chemical Dynasylan® 1189, as no public data exists for a compound designated "LEM-14-1189". This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation strategies.

Section 1: Solubility Assessment

Aqueous and solvent solubility are critical determinants of a compound's behavior in both biological and manufacturing contexts. The "like dissolves like" principle is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

1.1. Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility in a given solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the test solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution. Centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) is a common and effective technique.[1]

-

Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standards of known concentrations is essential for accurate quantification.[1]

-

Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

1.2. Factors Influencing Solubility

-

pH: For ionizable compounds, pH is a critical factor. The Henderson-Hasselbalch equation can be used to predict the solubility at different pH values.

-

Temperature: Solubility can be endothermic or exothermic, meaning it can increase or decrease with temperature.

-

Crystalline Form: Polymorphism can significantly impact solubility, with amorphous forms generally being more soluble than crystalline forms.

-

Solvent Polarity: A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.

1.3. Example Data Presentation: Solubility of Dynasylan® 1189

While quantitative solubility data for Dynasylan® 1189 in a range of solvents is not publicly available in a tabulated format, product literature provides qualitative descriptions.[2][3]

| Solvent Type | Examples | Solubility of Dynasylan® 1189 |

| Alcohols | Methanol, Ethanol | Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |

| Water | Hydrolyzes |

Note: Dynasylan® 1189 is reactive with water, undergoing hydrolysis. This reactivity is a key functional aspect of the molecule but means that traditional aqueous solubility determination is not straightforward.[2]

1.4. Experimental Workflow for Solubility Determination

Section 2: Stability Assessment

Stability testing is crucial for determining the shelf-life of a substance and identifying potential degradation pathways. It provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

2.1. Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Methodology:

-

Stress Conditions: The compound is subjected to a variety of stress conditions, typically including:

-

Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at various concentrations and temperatures.

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

-

Thermal Stress: Exposure to high temperatures (e.g., 40°C, 60°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points during the stress testing.

-

Analysis: A stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) is used to separate and quantify the parent compound and any degradation products.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants have been detected.

2.2. Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.

Methodology:

-

Storage Conditions: Samples are stored at controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH).[4]

-

Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Parameters Tested: A range of analytical tests are performed to assess the physical and chemical stability of the compound.

2.3. Example Data Presentation: Stability of a Research Compound

| Stress Condition | Duration | Temperature (°C) | Observation | % Degradation |

| 0.1 M HCl | 24 h | 60 | Degradation observed | 15% |

| 0.1 M NaOH | 24 h | 60 | Significant degradation | 45% |

| 3% H₂O₂ | 24 h | 25 | Minor degradation | 5% |

| Thermal | 48 h | 80 | Moderate degradation | 20% |

| Photostability | 1.2 million lux hours | 25 | No significant degradation | <2% |

2.4. Logical Flow for Stability Program

A systematic and rigorous approach to determining the solubility and stability of a novel chemical entity is fundamental to its successful development. The protocols and data presentation formats outlined in this guide provide a framework for generating high-quality, reliable data that will inform critical decisions throughout the research and development process. While the specific compound "this compound" remains unidentified in the public domain, the principles and methodologies described herein are universally applicable and will enable researchers to thoroughly characterize their compounds of interest.

References

In-Depth Technical Guide on the Potential Therapeutic Applications of LEM-14-1189

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LEM-14-1189 is a novel small molecule inhibitor of the nuclear receptor-binding SET domain (NSD) family of histone methyltransferases. It demonstrates differential inhibitory activity against NSD1, NSD2, and NSD3, with a notable potency towards NSD2. The overexpression and aberrant activity of NSD2 are strongly implicated in the pathogenesis of high-risk multiple myeloma, particularly in cases harboring the t(4;14) chromosomal translocation. This positions this compound as a promising therapeutic candidate for this challenging hematological malignancy. This document provides a comprehensive overview of the core data, experimental methodologies, and potential therapeutic rationale for this compound.

Core Compound Data: In Vitro Inhibitory Activity

This compound, a derivative of the parent compound LEM-14, has been evaluated for its inhibitory activity against the catalytic domains of the NSD family of histone methyltransferases. The following table summarizes the quantitative data from in vitro enzyme inhibition assays.[1]

| Target Enzyme | This compound IC50 (μM) | Parent Compound (LEM-14) IC50 (μM) |

| NSD1 | 418 | Inactive |

| NSD2 | 111 | 132 |

| NSD3 | 60 | Inactive |

Table 1: In Vitro Inhibitory Activity of this compound and LEM-14 against NSD Family Enzymes. The half-maximal inhibitory concentration (IC50) values were determined through in vitro histone methyltransferase assays.

Therapeutic Rationale: Targeting NSD2 in Multiple Myeloma

The primary therapeutic rationale for this compound centers on its inhibition of NSD2, a key epigenetic regulator implicated in the progression of multiple myeloma.

The Role of NSD2 in Multiple Myeloma Pathogenesis

NSD2, also known as MMSET or WHSC1, is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). In a significant subset of multiple myeloma patients (approximately 15-20%), a chromosomal translocation, t(4;14), leads to the overexpression of NSD2. This overexpression results in a global increase in H3K36me2 levels, which in turn alters gene expression patterns, promoting oncogenic signaling pathways that drive cell proliferation, survival, and drug resistance.

dot

Caption: NSD2 Signaling Pathway in Multiple Myeloma.

Therapeutic Strategy

By inhibiting the catalytic activity of NSD2, this compound aims to reverse the aberrant H3K36me2 epigenetic landscape in t(4;14)-positive multiple myeloma cells. This is expected to lead to the downregulation of oncogenic gene expression, thereby inducing cell cycle arrest, apoptosis, and potentially restoring sensitivity to other anti-myeloma agents.

Experimental Protocols

The following section details the methodology for the key in vitro experiment cited in this guide.

In Vitro Histone Methyltransferase (HMT) Inhibition Assay

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against NSD family enzymes.

Objective: To quantify the in vitro inhibitory potency of this compound against recombinant human NSD1, NSD2, and NSD3.

Materials:

-

Recombinant human NSD1, NSD2, and NSD3 (catalytic domains)

-

This compound (and LEM-14 for comparison)

-

S-(5'-Adenosyl)-L-methionine (SAM)

-

Histone H3 substrate (e.g., recombinant H3 or H3-derived peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM PMSF)

-

3H-labeled SAM (for radiometric assay) or specific antibody for H3K36me2 (for non-radiometric assay)

-

96-well or 384-well assay plates

-

Scintillation counter or appropriate plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.

-

Enzyme and Substrate Preparation: Dilute the recombinant NSD enzymes and histone H3 substrate to their final working concentrations in assay buffer.

-

Reaction Mixture Assembly: In each well of the assay plate, combine the NSD enzyme, histone H3 substrate, and varying concentrations of this compound or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the methyltransferase reaction by adding SAM (and a tracer amount of 3H-SAM for the radiometric method) to each well.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction. For the radiometric assay, this can be achieved by adding a stop solution and spotting the mixture onto filter paper, followed by washing to remove unincorporated 3H-SAM. For non-radiometric assays, the termination step may be integrated with the detection step.

-

Detection:

-

Radiometric Assay: Quantify the incorporation of the 3H-methyl group into the histone H3 substrate using a scintillation counter.

-

Non-Radiometric Assay (e.g., ELISA-based): Detect the formation of H3K36me2 using a specific primary antibody and a labeled secondary antibody, followed by measurement of the signal (e.g., absorbance, fluorescence, or luminescence).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Caption: Experimental Workflow for IC50 Determination.

Potential Therapeutic Applications and Future Directions

The primary and most immediate therapeutic application for this compound is in the treatment of t(4;14)-positive multiple myeloma . Given its mechanism of action, it may also have potential in other malignancies where NSD2 is overexpressed or hyperactive.

Future research and development for this compound should focus on:

-

Lead Optimization: Improving the potency and selectivity of this compound for NSD2 to enhance its therapeutic index.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of multiple myeloma, including patient-derived xenografts.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and correlating these with target engagement and downstream biological effects in vivo.

-

Combination Therapies: Investigating the synergistic potential of this compound with existing standard-of-care agents for multiple myeloma, such as proteasome inhibitors and immunomodulatory drugs.

Conclusion

This compound is a promising early-stage drug candidate that targets a key epigenetic driver in a high-risk subtype of multiple myeloma. Its well-defined mechanism of action and initial in vitro potency data provide a strong foundation for further preclinical development. Continued investigation into its efficacy, safety, and pharmacokinetic properties will be crucial in determining its ultimate clinical utility for patients with t(4;14)-positive multiple myeloma and potentially other NSD2-driven cancers.

References

In Vivo Efficacy of AKY-1189: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the publicly available in vivo efficacy data for AKY-1189, a novel miniprotein-based radiopharmaceutical targeting Nectin-4. While it is speculated that LEM-14-1189 may be an internal identifier for AKY-1189, all available preclinical and clinical data refer to AKY-1189. This document synthesizes the mechanism of action, preclinical anti-tumor activity, and the workflow for its clinical application, presenting the information in a format amenable to scientific review and further research.

Core Mechanism of Action

AKY-1189 is a pioneering radiopharmaceutical that leverages a small, engineered protein (miniprotein) to selectively bind to Nectin-4, a cell surface protein overexpressed in a variety of solid tumors with limited expression in healthy tissues.[1][2] The therapeutic iteration, [225Ac]Ac-AKY-1189, delivers the potent alpha-emitting radionuclide Actinium-225 directly to cancer cells.[3] This targeted delivery is designed to maximize tumor cell kill while minimizing off-target radiation exposure to healthy tissues.[4] The platform also includes an imaging agent, typically labeled with Gallium-68 ([68Ga]Ga-AKY-1189) or Copper-64 ([64Cu]Cu-AKY-1189), to visualize Nectin-4 expression in patients and confirm tumor targeting before therapeutic administration.[1][5]

Signaling and Targeting Pathway

Preclinical In Vivo Efficacy

Preclinical studies have demonstrated the anti-tumor efficacy of [225Ac]Ac-AKY-1189. Data presented at the 2024 EORTC-NCI-AACR Symposium indicated that molecules engineered from this platform drive robust anti-tumor efficacy, predicting a wide therapeutic index.[6] While the complete, detailed results from these preclinical studies are not yet publicly available in peer-reviewed publications, a presentation slide has depicted significant tumor growth inhibition in a xenograft model.

Summary of Preclinical Anti-Tumor Activity

Due to the limited public availability of the full dataset, the following table is a representative summary based on a visual depiction from a corporate presentation.[6] The specific cell line, animal model, and detailed treatment regimen have not been fully disclosed.

| Treatment Group | Dosing (μCi) | Observation Period (Days) | Tumor Growth Outcome |

| Vehicle | - | ~30 | Progressive Tumor Growth |

| [225Ac]Ac-AKY-1189 | 1 | ~30 | Significant Tumor Growth Inhibition |

Note: This data is illustrative and lacks the detailed statistical analysis and control group information necessary for a full assessment.

Experimental Protocol: Xenograft Efficacy Study (Representative)

A detailed experimental protocol for the in vivo efficacy studies of [225Ac]Ac-AKY-1189 has not been made publicly available. However, a typical xenograft study to evaluate a targeted radiopharmaceutical would likely follow the protocol outlined below.

1. Cell Line and Animal Model:

-

Cell Line: A human cancer cell line with high Nectin-4 expression (e.g., bladder, breast, or lung cancer cell line) would be selected.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used for establishing tumor xenografts.[7]

2. Tumor Implantation and Growth:

-

A predetermined number of cancer cells are subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a specified volume before the initiation of treatment.

3. Treatment Groups:

-

Vehicle Control: Animals receive a non-therapeutic injection to control for any effects of the vehicle solution.

-

[225Ac]Ac-AKY-1189 Treatment: Animals receive a specified dose of the therapeutic agent, likely administered intravenously.

4. Efficacy Endpoints:

-

Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

-

Body Weight: Animal body weights are monitored as an indicator of toxicity.

-

Survival: In some studies, animals may be monitored for survival endpoints.

5. Data Analysis:

-

Tumor growth curves are plotted for each treatment group.

-

Statistical analyses are performed to compare tumor growth between the treatment and control groups.

Clinical Development Workflow

The clinical development of AKY-1189 follows a theranostic approach, where an imaging study precedes therapeutic administration. This allows for patient selection based on Nectin-4 expression and provides dosimetric information to predict potential toxicities.

Human Biodistribution and Dosimetry Studies

Initial clinical data from a study involving 20 patients with various metastatic cancers has been presented.[8] In this study, patients were imaged with [68Ga]Ga-AKY-1189 to assess tumor uptake and biodistribution.[8] The results from 15 evaluable patients showed that AKY-1189 was well-tolerated with no treatment-emergent adverse events.[8] Importantly, significant tumor uptake was observed in both primary and metastatic lesions across multiple cancer types, including urothelial, breast, lung, colorectal, and cervical cancers.[1][8] Dosimetry analyses suggested a wide therapeutic index for the therapeutic agent, [225Ac]Ac-AKY-1189.[8]

Experimental Protocol: Human Imaging and Dosimetry Study

-

Patient Population: 20 patients with locally advanced or metastatic solid tumors known to express Nectin-4 were enrolled.[8][9]

-

Imaging Agent: Patients received an injection of [68Ga]Ga-AKY-1189 for PET/CT imaging to assess biodistribution and tumor uptake.[8][9]

-

Dosimetry Agent: A subset of patients also received [177Lu]Lu-AKY-1189 for SPECT/CT imaging to perform dosimetry calculations and predict radiation doses to normal organs from [225Ac]Ac-AKY-1189.[9]

-

Imaging Schedule: PET/CT scans were performed at 1, 2, and 3 hours post-injection. SPECT/CT scans were conducted at 3, 24, and 48 hours post-injection.[9]

-

Endpoints: The primary goals were to assess safety, biodistribution (tumor and normal organ uptake), and to calculate dosimetry for [225Ac]Ac-AKY-1189.[8]

Summary and Future Directions

AKY-1189 is a promising Nectin-4 targeted radiopharmaceutical with demonstrated preclinical anti-tumor activity and favorable characteristics in initial human imaging studies. The theranostic approach allows for appropriate patient selection and may predict both safety and efficacy. While the currently available public data is encouraging, a full assessment of the preclinical in vivo efficacy requires the publication of detailed study results, including comprehensive quantitative data and complete experimental protocols. The initiation of Phase 1b clinical trials will provide further insights into the safety and therapeutic potential of [225Ac]Ac-AKY-1189 in patients with Nectin-4 expressing solid tumors.[10]

References

- 1. Aktis Oncology to Present Initial Clinical Data on NECTIN-4 Targeting Radiopharmaceutical AKY-1189 at 2024 Symposium [synapse.patsnap.com]

- 2. targetedonc.com [targetedonc.com]

- 3. [225Ac]Ac-AKY-1189 for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. aktisoncology.com [aktisoncology.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. aktisoncology.com [aktisoncology.com]

- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKTIS ONCOLOGY ANNOUNCES PRESENTATION OF THE FIRST CLINICAL DATA SUPPORTING BROAD DEVELOPMENT OF A FIRST IN CLASS NECTIN-4 TARGETING RADIOPHARMACEUTICAL AKY-1189 AT 2024 EORTC-NCI-AACR SYMPOSIUM ON MOLECULAR TARGETS AND CANCER THERAPEUTICS [prnewswire.com]

- 9. New ‘mini-protein’ carries radiation dose directly to tumours without harming healthy tissues – ENA 2024 [event.eortc.org]

- 10. aktisoncology.com [aktisoncology.com]

Preliminary Toxicity Profile of LEM-14-1189: A Data Gap in Publicly Available Research

Despite its identification as a promising inhibitor of the oncoprotein NSD2, a comprehensive preliminary toxicity profile for LEM-14-1189 is not publicly available. Extensive searches of scientific literature and preclinical research databases have yielded no specific in vivo or in vitro toxicology data for this compound. While research has characterized its inhibitory activity against the NSD family of histone lysine (B10760008) methyltransferases, critical information regarding its safety, tolerability, and potential adverse effects remains undisclosed in the public domain.

This compound is a derivative of LEM-14, developed as a tool for studying the biological roles of NSDs and as a potential therapeutic agent, particularly in the context of multiple myeloma.[1] The compound has demonstrated inhibitory activity against NSD1, NSD2, and NSD3 with in vitro IC50 values of 418 μM, 111 μM, and 60 μM, respectively.[1] However, beyond this initial biochemical characterization, there is a notable absence of published preclinical safety and toxicology studies.

This lack of data prevents the construction of a detailed technical guide as requested. Key components of a preliminary toxicity profile, such as:

-

Quantitative Toxicity Data: Including metrics like LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level).

-

Detailed Experimental Protocols: Methodologies for in vivo studies in animal models (e.g., dose administration, duration, and observed endpoints) and in vitro cytotoxicity assays.

-

Signaling Pathways and Experimental Workflows: Visual representations of the compound's mechanism of toxicity or the design of toxicological assessments.

Without access to proprietary industry data or unpublished academic research, a comprehensive analysis of this compound's toxicity is not possible at this time. Further research and publication in these areas are necessary to advance the understanding of its potential as a therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for LEM-14-1189 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEM-14-1189 is a derivative of the molecule LEM-14 and functions as an inhibitor of the Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases. It displays differential inhibitory activity against NSD1, NSD2, and NSD3. Notably, NSD2 is frequently overexpressed in multiple myeloma (MM) patients with the t(4;14) translocation, which is associated with a poor prognosis. This makes NSD2 a compelling therapeutic target, and this compound serves as a valuable tool for studying the biological roles of NSDs and for the development of therapeutic inhibitors.

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its effects on multiple myeloma cells, particularly those harboring the t(4;14) translocation.

Mechanism of Action: Signaling Pathway

This compound primarily targets the catalytic SET domain of NSD enzymes, inhibiting their histone methyltransferase activity. In t(4;14) multiple myeloma, NSD2 overexpression leads to a global increase in histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), an epigenetic mark associated with active transcription. This aberrant methylation pattern contributes to an oncogenic gene expression program. Inhibition of NSD2 by this compound is expected to reduce H3K36me2 levels, leading to the downregulation of key myeloma growth and survival genes, such as IRF4, CCND2, and SLAMF7, ultimately inducing cell cycle arrest and apoptosis.

Quantitative Data on this compound Efficacy

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against different NSD enzymes. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.

| Target | IC50 (µM) |

| NSD1 | 418 |

| NSD2 | 111 |

| NSD3 | 60 |

Experimental Protocols

Cell Line Selection and Culture

For studying the effects of this compound, human multiple myeloma cell lines with the t(4;14) translocation are recommended, as they overexpress NSD2.

Recommended Cell Lines:

-

KMS-11

-

NCI-H929

-

KMS-26

-

KMS-28-BM

-

KMS-34

General Cell Culture Protocol for KMS-11 Cells:

-

Medium: Culture KMS-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: KMS-11 cells can grow as a mix of adherent and suspension cells. For passaging, aspirate the medium containing floating cells and collect them in a centrifuge tube. Wash the adherent cells with PBS, and then detach them using a cell scraper or a gentle dissociation reagent like TrypLE. Combine the detached cells with the suspension cells, centrifuge, and resuspend the cell pellet in fresh medium for seeding into new flasks.

Experimental Workflow for Evaluating this compound

Detailed Methodologies

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

t(4;14) multiple myeloma cells

-

This compound

-

96-well cell culture plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on the IC50 values, would be from 10 µM to 500 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound in the specific cell line.

Western Blot Analysis for H3K36me2 and IRF4

This method is used to detect changes in the levels of specific proteins following treatment with this compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K36me2, anti-total Histone H3, anti-IRF4, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: Treat cells with desired concentrations of this compound for 48-72 hours. Harvest and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of H3K36me2 to total Histone H3 and IRF4 to a loading control (β-actin or GAPDH).

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term cell survival.

Materials:

-

t(4;14) multiple myeloma cells

-

6-well plates

-

Complete culture medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Recovery: After 24 hours, replace the medium with fresh, compound-free medium.

-

Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.

-

Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.

Application Notes and Protocols for LEM-14-1189 in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEM-14-1189 is a derivative of LEM-14, identified as an inhibitor of the Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases. Specifically, it targets NSD1, NSD2, and NSD3, which are crucial regulators of chromatin structure and gene expression. Dysregulation of these enzymes is implicated in various malignancies, particularly multiple myeloma, where the t(4;14) translocation leads to overexpression of NSD2. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models, based on established methodologies for similar NSD2 inhibitors.

Mechanism of Action

This compound functions as a competitive inhibitor of the NSD enzymes, interfering with the transfer of methyl groups to histone H3 at lysine (B10760008) 36 (H3K36). The primary target in many cancers, particularly multiple myeloma, is NSD2. Inhibition of NSD2 leads to a reduction in the dimethylation of H3K36 (H3K36me2), a mark associated with active transcription. This epigenetic modification reversal results in the downregulation of key oncogenes, such as IRF4 and CCND2, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on NSD2 activity.[1][2]

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Data Presentation

While specific in vivo data for this compound is not publicly available, the following tables summarize the in vitro inhibitory activity of this compound and provide representative in vivo data from a study on a similar novel NSD2 inhibitor, RK-552, which can be used as a reference for designing studies with this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| NSD1 | 418 |

| NSD2 | 111 |

| NSD3 | 60 |

Data from a 2019 study identifying LEM-14 and its derivatives.

Table 2: Representative In Vivo Efficacy of an NSD2 Inhibitor (RK-552) in a Multiple Myeloma Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | IP | 5 times/week for 3 weeks | 0 |

| RK-552 | 5 | IP | 5 times/week for 3 weeks | Significant |

| RK-552 | 10 | IP | 5 times/week for 3 weeks | Significant |

Note: The maximum tolerated dose for RK-552 was determined to be 20 mg/kg via intraperitoneal injection.[1]

Experimental Protocols

The following protocols are generalized based on common practices for evaluating novel small molecule inhibitors in mouse models of cancer. It is critical to perform initial dose-finding and toxicity studies for this compound before commencing efficacy studies.

Xenograft Mouse Model of Multiple Myeloma

This protocol describes the establishment of a subcutaneous xenograft model using a human multiple myeloma cell line.

Materials:

-

Human multiple myeloma cell line (e.g., KMS-11, NCI-H929, both t(4;14) positive)

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Matrigel (or similar basement membrane matrix)

-

Sterile PBS

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

Procedure:

-

Cell Culture: Culture multiple myeloma cells according to the supplier's recommendations.

-

Cell Preparation: On the day of injection, harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration:

-

Dose-Finding Study: Administer this compound at a range of doses (e.g., 5, 10, 20, 40 mg/kg) via a suitable route (e.g., intraperitoneal injection) to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity (weight loss, behavioral changes, etc.).

-

Efficacy Study: Based on the MTD, select 1-2 doses for the efficacy study. Administer this compound or vehicle control according to a defined schedule (e.g., daily or 5 times a week).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

-

Pharmacodynamic Analysis: A subset of tumors can be harvested at different time points after the last dose to assess the on-target effect of this compound by measuring the levels of H3K36me2 via western blotting or immunohistochemistry.

Experimental Workflow

Caption: Workflow for a xenograft mouse model study.

Orthotopic Mouse Model of Multiple Myeloma

For a more clinically relevant model that allows for the study of the tumor in its native microenvironment, an orthotopic model is recommended.

Materials:

-

Luciferase-expressing multiple myeloma cell line

-

Immunocompromised mice

-

D-luciferin

-

In vivo imaging system (IVIS)

Procedure:

-

Cell Preparation: Prepare luciferase-expressing multiple myeloma cells as described for the xenograft model.

-

Intravenous Injection: Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL PBS) into the tail vein of the mice.

-

Tumor Engraftment and Monitoring: Monitor tumor engraftment and progression weekly using bioluminescence imaging.

-

Inject mice with D-luciferin (e.g., 150 mg/kg, IP).

-

After 10-15 minutes, image the mice using an IVIS.

-

-

Treatment: Once a consistent bioluminescent signal is detected, randomize the mice and begin treatment with this compound as described above.

-

Efficacy Evaluation:

-

Monitor tumor burden weekly via bioluminescence imaging.

-

Monitor for signs of disease progression (e.g., hind limb paralysis).

-

At the end of the study, bone marrow can be harvested to assess tumor infiltration by flow cytometry or immunohistochemistry.

-

Concluding Remarks

This compound represents a promising tool for investigating the role of NSD methyltransferases in cancer biology and for the development of novel epigenetic therapies. The protocols outlined here, based on studies of similar NSD2 inhibitors, provide a solid framework for the in vivo evaluation of this compound. Researchers should prioritize careful dose-finding and toxicity assessments to ensure the generation of robust and reproducible data. Further studies will be necessary to elucidate the full pharmacokinetic and pharmacodynamic profile of this compound in preclinical models.

References

standard dosage and administration of LEM-14-1189

It appears there may be a misunderstanding regarding the identifier "LEM-14-1189," as no direct matches were found for this compound in the available literature. However, research indicates the existence of similarly named therapeutics currently under investigation, each with distinct properties and applications. To provide you with accurate and relevant information, please clarify which of the following compounds is of interest:

-

AP1189: An orally administered drug being evaluated in a Phase II clinical trial for the treatment of early rheumatoid arthritis.

-

AKY-1189: A targeted radiopharmaceutical intended for the treatment of solid tumors, which has undergone preclinical development and is in a Phase 1b/2 clinical trial.

-

mRNA-1189: An investigational vaccine developed by Moderna to protect against the Epstein-Barr virus (EBV), administered via injection and currently in a Phase 1 clinical trial.

Once the correct compound has been identified, detailed Application Notes and Protocols, including dosage, administration, experimental methodologies, and relevant diagrams, can be compiled.

Application Note & Protocol: Quantification of LEM-14-1189 in Tissue Samples using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the quantitative analysis of LEM-14-1189, a novel small molecule, in biological tissue samples. Due to the limited specific information available for this compound, this application note presents a generalized yet detailed protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the analysis of small molecules in complex biological matrices.[1][2] The described workflow encompasses tissue homogenization, sample extraction, and subsequent quantification by LC-MS/MS, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction

The quantification of investigational drugs in tissue is crucial for understanding their pharmacokinetic and pharmacodynamic profiles, enabling an assessment of drug distribution to the target site of action.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and wide applicability.[2] This protocol outlines a systematic approach to develop and validate a method for measuring this compound concentrations in tissue, addressing common challenges such as sample preparation and matrix effects.[1][3]

Experimental Workflow

The overall experimental workflow for the analysis of this compound in tissue samples is depicted below. The process begins with the collection and homogenization of tissue, followed by extraction of the analyte, and finally, analysis by LC-MS/MS.

References

Application Notes: LEM-14-1189 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEM-14-1189 is a derivative of LEM-14 and functions as an inhibitor of the Nuclear Receptor Binding SET Domain (NSD) family of histone lysine (B10760008) methyltransferases. It exhibits differential inhibitory activity against NSD1, NSD2, and NSD3, with IC50 values of 418 µM, 111 µM, and 60 µM, respectively[1][2]. The NSD family of enzymes, particularly NSD2, are crucial regulators of chromatin and are considered oncoproteins implicated in various cancers, including multiple myeloma[1][2]. These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2)[3][4]. The methylation of H3K36 is a key epigenetic mark associated with active transcription and the maintenance of genomic integrity[1][2]. Inhibition of NSDs by this compound is expected to decrease global levels of H3K36me2.

Western blot analysis is a fundamental technique to assess the cellular activity of this compound by monitoring the levels of H3K36me2. These application notes provide a detailed protocol for utilizing this compound to treat cells and subsequently detect changes in H3K36me2 levels via Western blot.

Signaling Pathway of NSD Inhibition by this compound

Caption: Inhibition of NSD methyltransferases by this compound blocks H3K36 methylation.

Quantitative Data

The following table presents representative data from a Western blot experiment designed to quantify the dose-dependent effect of this compound on H3K36me2 levels in a relevant cancer cell line (e.g., KMS11 multiple myeloma cells). Cells were treated with increasing concentrations of this compound for 48 hours. Histones were then extracted and analyzed by Western blot.

| This compound (µM) | H3K36me2 (Normalized Intensity) | Total H3 (Normalized Intensity) | Fold Change in H3K36me2 (vs. DMSO) |

| 0 (DMSO) | 1.00 | 1.00 | 1.00 |

| 10 | 0.85 | 1.02 | 0.83 |

| 50 | 0.52 | 0.98 | 0.53 |

| 100 | 0.28 | 1.01 | 0.28 |

| 200 | 0.15 | 0.99 | 0.15 |

Note: Data are for illustrative purposes and represent typical results. Actual results may vary based on experimental conditions and cell line used.

Experimental Protocols

Western Blot Protocol for Detecting H3K36me2 Levels

This protocol outlines the steps for treating cells with this compound, preparing histone extracts, and performing a Western blot to detect changes in H3K36 dimethylation.

1. Cell Culture and Treatment: a. Plate a suitable human cancer cell line (e.g., U-2 OS, KMS11) at a density that will not exceed 80-90% confluency at the end of the experiment. b. Allow cells to adhere overnight. c. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). d. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for 48-96 hours. Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.

2. Histone Extraction (Acid Extraction Method): a. Harvest cells by scraping and transfer to a microcentrifuge tube. b. Wash cells twice with ice-cold PBS. c. Resuspend the cell pellet in TEB buffer (Triton Extraction Buffer: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3). d. Lyse cells on ice for 10 minutes with gentle stirring. e. Centrifuge at 2000 rpm for 10 minutes at 4°C. Discard the supernatant. f. Wash the pellet with half the volume of TEB buffer and centrifuge again. g. Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with rotation. h. Centrifuge at 2000 rpm for 10 minutes at 4°C. i. Transfer the supernatant containing histones to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer: a. For each sample, load 15-20 µg of histone extract into the wells of a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder. b. Run the gel at 100-120 V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. Activate the PVDF membrane in methanol (B129727) for 1 minute before transfer. Transfer at 100 V for 60-90 minutes in a wet transfer system.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against H3K36me2 (e.g., Cell Signaling Technology #2901) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody for total Histone H3 (e.g., Abcam ab1791) should be used on a separate blot or after stripping as a loading control[5][6]. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K36me2 signal to the total Histone H3 signal for each sample.

Experimental Workflow

Caption: Workflow for assessing this compound activity using Western blot.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depletion of Nsd2-mediated histone H3K36 methylation impairs adipose tissue development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent inhibition of NSD1 histone methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Target of the NSD Family of Histone Lysine Methyltransferases Depends on the Nature of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Stock Solutions of Novel Research Compounds

Disclaimer: Information regarding a specific compound designated "LEM-14-1189" is not available in the public domain, including chemical and safety databases, supplier catalogs, or scientific literature. Therefore, this document provides a generalized protocol for the preparation of stock solutions for a novel small molecule compound intended for experimental use. Researchers must obtain compound-specific information (e.g., molecular weight, solubility, stability, and safety data) from the supplier or internal documentation before proceeding.

Introduction

The accurate preparation of stock solutions is a critical first step in conducting reproducible and reliable experiments in life sciences and drug development. Stock solutions are concentrated solutions that are diluted to a working concentration for experimental use.[1][2][3] This approach minimizes weighing errors of small quantities of potent compounds, saves time, and ensures consistency across multiple experiments.[1][4] This document provides a detailed protocol for preparing stock solutions of a hypothetical novel research compound, referred to herein as this compound, for in vitro and in vivo studies.

Compound Information and Solubility

Prior to preparing a stock solution, it is imperative to obtain the certificate of analysis (CoA) and the material safety data sheet (MSDS) from the supplier. The key information to gather is the molecular weight (MW), purity, and solubility characteristics.